3,3'-Dichlorobisphenol A

Beschreibung

Eigenschaften

IUPAC Name |

2-chloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQRPFBBTWXIFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3058826 | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79-98-1 | |

| Record name | 3,3′-Dichlorobisphenol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dichlorobisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dichlorodian | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3058826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenebis[o-chlorophenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-Dichlorobisphenol A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS963RA8KZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 3,3'-Dichlorobisphenol A

Introduction: 3,3'-Dichlorobisphenol A (DCBPA) is a chlorinated analog of the widely studied compound Bisphenol A (BPA). As regulatory scrutiny and public awareness concerning the endocrine-disrupting properties of BPA intensify, its structural analogs, including DCBPA, are gaining significant attention in the scientific community. These compounds may be present as environmental contaminants or be considered as potential replacements in industrial applications. Understanding the fundamental physicochemical properties of DCBPA is paramount for researchers in toxicology, environmental science, and drug development. These properties govern its environmental fate, bioavailability, metabolic pathways, and interactions with biological targets.

This guide provides a detailed examination of the core physicochemical characteristics of DCBPA. Moving beyond a simple data sheet, it offers insights into how its specific chemical structure—notably the presence of chlorine atoms—influences these properties and dictates its behavior in both environmental and biological systems. The information herein is synthesized to provide a foundational resource for designing robust experimental protocols and accurately interpreting research outcomes.

Section 1: Chemical Identity and Structure

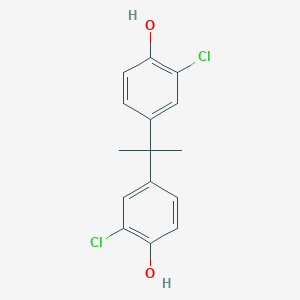

The unique identity of this compound is defined by its specific molecular structure, which is the foundation of its chemical behavior. It is a symmetrical molecule derived from BPA, where a chlorine atom is substituted at the ortho position relative to the hydroxyl group on each of the two phenol rings.

Table 1: Core Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | This compound | [1][2][3][4] |

| CAS Number | 79-98-1 | [2][3][4] |

| Molecular Formula | C₁₅H₁₄Cl₂O₂ | [1][2][3][5] |

| Molecular Weight | 297.18 g/mol | [1][2][3][6] |

| IUPAC Name | 2-chloro-4-[2-(3-chloro-4-hydroxyphenyl)propan-2-yl]phenol | [5] |

| Common Synonyms | 4,4'-(1-Methylethylidene)bis[2-chlorophenol]; 2,2-Bis(3-chloro-4-hydroxyphenyl)propane | [3][4] |

| SMILES | CC(C)(c1ccc(c(c1)Cl)O)c2ccc(c(c2)Cl)O | [1][5] |

| InChIKey | XBQRPFBBTWXIFI-UHFFFAOYSA-N | [1][5] |

| Appearance | Beige Solid |[4] |

Caption: Chemical structure of this compound.

Section 2: Core Physicochemical Properties and Scientific Insights

The functional behavior of DCBPA is dictated by its physicochemical properties. The addition of chlorine atoms to the BPA backbone dramatically alters key parameters, distinguishing it from its parent compound.

Table 2: Summary of Physicochemical Data for this compound

| Property | Value | Notes | Source(s) |

|---|---|---|---|

| Melting Point | 82-85 °C | Experimental | [2] |

| Boiling Point | 399.9 ± 37.0 °C | Predicted | [2] |

| Density | 1.329 ± 0.06 g/cm³ | Predicted | [2] |

| Flash Point | 195.6 °C | Experimental | [2] |

| pKa | 9.44 ± 0.10 | Predicted (dissociation of phenolic protons) | [2] |

| LogP (Octanol/Water) | ~4.7 - 5.3 | Predicted | [2][5] |

| Hydrogen Bond Donors | 2 | Count of -OH groups | [2] |

| Hydrogen Bond Acceptors | 2 | Count of -OH groups | [2] |

| Rotatable Bonds | 2 | C-C bonds connecting rings to central carbon |[2] |

Field-Proven Insights into Key Parameters

-

Lipophilicity (LogP): The predicted LogP value of DCBPA is significantly higher (~4.7-5.3) than that of unsubstituted BPA (LogP ≈ 3.3-3.4).[7][8]

-

Causality: This increase is a direct consequence of adding two large, nonpolar chlorine atoms. The carbon-chlorine bond is hydrophobic, which reduces the molecule's affinity for water and increases its preference for lipid or nonpolar environments.

-

Trustworthiness & Implications: A high LogP is a critical, self-validating parameter for predicting biological and environmental behavior. It strongly suggests that DCBPA will have a greater tendency to bioaccumulate in the fatty tissues of organisms compared to BPA. In environmental systems, it will preferentially partition from the aqueous phase into organic matter, such as sediment and soil. This property is also a key determinant of cell membrane permeability and potential for protein binding within organisms.

-

-

Acidity (pKa): The predicted pKa of ~9.44 for DCBPA is slightly lower than that of BPA, which ranges from 9.6 to 10.3.[7][8][9]

-

Causality: The chlorine atoms are highly electronegative and exert an electron-withdrawing inductive effect on the phenol ring. This effect helps to stabilize the negative charge of the phenoxide anion that forms upon deprotonation of the hydroxyl group. A more stable conjugate base corresponds to a stronger acid, hence the lower pKa value.

-

Trustworthiness & Implications: This parameter dictates the ionization state of the molecule at a given pH. At physiological pH (~7.4), DCBPA will exist almost entirely in its neutral, protonated form. However, in more alkaline environmental waters (pH > 9.5), a significant fraction will be deprotonated. The anionic form has vastly different solubility, mobility, and receptor-binding characteristics than the neutral form. This is a crucial consideration for designing analytical extraction protocols (e.g., liquid-liquid extraction or solid-phase extraction), where pH adjustment is used to control the analyte's form and achieve efficient recovery.

-

Section 3: Analytical and Experimental Considerations

Accurate quantification of DCBPA in complex matrices like biological tissues or environmental samples is essential for exposure assessment and toxicological studies. The method of choice for this task is typically Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity and selectivity.

Protocol: Quantification of DCBPA in Plasma using LC-MS/MS

This protocol provides a generalized workflow. Note: Method validation, including assessment of linearity, accuracy, precision, and matrix effects, is required before application to study samples.

-

Sample Preparation (Protein Precipitation & Extraction):

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of an internal standard solution (e.g., ¹³C₁₂-DCBPA in methanol) to correct for extraction variability.

-

Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue in 100 µL of 50:50 methanol:water (mobile phase A).

-

Vortex briefly and transfer to an LC autosampler vial.

-

-

LC-MS/MS Analysis:

-

LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 50% B, and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

MRM Transitions: Monitor at least two Multiple Reaction Monitoring (MRM) transitions for DCBPA (one for quantification, one for confirmation) and its internal standard. (e.g., Precursor ion [M-H]⁻ → Product ions).

-

Caption: A typical experimental workflow for quantifying DCBPA.

Section 4: Broader Implications for Research

The distinct physicochemical profile of DCBPA, driven by its chlorination, has direct and predictable consequences for its role in scientific research.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. PubChemLite - this compound (C15H14Cl2O2) [pubchemlite.lcsb.uni.lu]

- 6. usbio.net [usbio.net]

- 7. Bisphenol A | C15H16O2 | CID 6623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bisphenol A CAS#: 80-05-7 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Significance of Chlorinated Bisphenol A Analogs

An In-depth Technical Guide to the Synthesis of 3,3'-Dichlorobisphenol A from Bisphenol A

Bisphenol A (BPA) is a foundational monomer in the production of polycarbonate plastics and epoxy resins, making it one of the highest-volume industrial chemicals produced worldwide.[1] Its widespread use, however, has led to ubiquitous environmental presence and concerns over its endocrine-disrupting properties.[1][2] The interaction of BPA with common disinfectants, particularly chlorine used in water treatment, results in the formation of various chlorinated derivatives.[3][4] Among these, this compound (DCBPA) is a prominent and environmentally relevant transformation product.[2]

This guide serves as a technical resource for researchers and scientists, providing a detailed examination of the synthesis of this compound from its parent compound, bisphenol A. We will explore the underlying reaction mechanism, present a detailed experimental protocol, discuss critical process parameters, and outline essential safety considerations. The objective is to furnish a comprehensive understanding rooted in established chemical principles, enabling the controlled and safe laboratory-scale synthesis of this important analytical standard and research compound.

Part 1: The Chemistry of Synthesis - Mechanism and Rationale

The synthesis of this compound from bisphenol A is fundamentally an electrophilic aromatic substitution reaction. The phenolic hydroxyl groups of the BPA molecule are strong activating groups, directing electrophiles to the ortho and para positions. Since the para positions are already substituted as part of the molecule's core structure, substitution occurs at the ortho positions (carbons 3, 5, 3', and 5').

The reaction proceeds in a stepwise manner:

-

Electrophile Generation: In aqueous solutions, a chlorinating agent like sodium hypochlorite (NaOCl) exists in equilibrium with hypochlorous acid (HOCl), which is the primary electrophilic species.[5][6]

-

First Chlorination: A molecule of HOCl attacks one of the electron-rich aromatic rings of BPA, which is rendered even more nucleophilic by the activating hydroxyl group. This electrophilic attack, preferentially at the ortho position, forms a sigma complex (arenium ion) intermediate.

-

Re-aromatization: The sigma complex loses a proton (H+) to restore aromaticity, yielding 3-monochlorobisphenol A.

-

Second Chlorination: The remaining unsubstituted aromatic ring on the monochlorinated intermediate is still activated and susceptible to a second electrophilic attack. This leads to the formation of this compound.

The kinetics and product distribution of this reaction are highly dependent on pH. The phenolate forms of BPA (BPA⁻ and BPA²⁻), which are more prevalent at neutral to alkaline pH, are significantly more reactive towards HOCl than the neutral BPA molecule.[5][7] This is because the negative charge on the phenolate oxygen provides even greater electron-donating capability, further activating the aromatic ring.

Caption: Electrophilic aromatic substitution pathway for the synthesis of this compound.

Part 2: Experimental Protocol for Laboratory Synthesis

This protocol outlines a representative method for the synthesis of this compound. The causality behind key steps is explained to provide a self-validating framework.

Materials and Reagents

| Reagent/Material | Specification | Purpose |

| Bisphenol A (BPA) | >99% Purity | Starting Material |

| Sodium Hypochlorite (NaOCl) | ~10-15% solution | Chlorinating Agent |

| Sodium Hydroxide (NaOH) | 1 M solution | pH Adjustment / Deprotonation |

| Hydrochloric Acid (HCl) | 1 M solution | Neutralization / Quenching |

| Sodium Sulfite (Na₂SO₃) | Saturated solution | Quenching excess oxidant |

| Dichloromethane (DCM) | ACS Grade | Extraction Solvent |

| Ethyl Acetate | ACS Grade | Chromatography Eluent |

| Hexanes | ACS Grade | Chromatography Eluent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Drying Agent |

| Silica Gel | 60 Å, 230-400 mesh | Stationary Phase for Chromatography |

Step-by-Step Synthesis Procedure

-

Dissolution of Starting Material:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.28 g (10 mmol) of bisphenol A in 50 mL of deionized water.

-

Add 1 M NaOH dropwise while stirring until the BPA is fully dissolved and the pH of the solution is approximately 10-11.

-

Rationale: Creating the bisphenolate anion in situ dramatically increases the nucleophilicity of the aromatic rings, accelerating the rate of electrophilic substitution.[5][7]

-

-

Reaction Setup and Chlorination:

-

Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C.

-

Rationale: The chlorination reaction is exothermic. Maintaining a low temperature helps to control the reaction rate, improves selectivity for the desired dichlorinated product, and minimizes the formation of over-chlorinated byproducts.[7]

-

Slowly add 20 mmol of sodium hypochlorite solution (the exact volume depends on the concentration of the stock solution) dropwise over 30-45 minutes using a dropping funnel. Monitor the internal temperature to ensure it does not rise above 10 °C.

-

Rationale: A stoichiometric amount of 2 equivalents of the chlorinating agent is used to favor dichlorination. Slow, dropwise addition prevents localized high concentrations of the oxidant, which could lead to side reactions or degradation.

-

-

Reaction Monitoring and Completion:

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 Hexanes:Ethyl Acetate mobile phase. The product, DCBPA, will have a higher Rf value than the more polar starting material, BPA.

-

Rationale: TLC provides a simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the product.

-

-

Work-up and Extraction:

-

Once the reaction is deemed complete by TLC, quench the reaction by slowly adding a saturated solution of sodium sulfite (Na₂SO₃) until the solution no longer tests positive for active chlorine (using potassium iodide-starch paper).

-

Rationale: Sodium sulfite is a reducing agent that safely neutralizes any excess sodium hypochlorite, preventing further reaction during work-up.

-

Carefully acidify the reaction mixture to pH ~2 using 1 M HCl. A white precipitate of the product should form.

-

Rationale: Acidification protonates the phenolate groups, making the product neutral and significantly less water-soluble, causing it to precipitate and facilitating its extraction into an organic solvent.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase three times with 50 mL portions of dichloromethane (DCM).

-

Combine the organic layers and wash them once with 50 mL of brine (saturated NaCl solution).

-

Rationale: The brine wash helps to remove residual water and some water-soluble impurities from the organic phase.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification

The crude product will likely be a mixture of the desired 3,3'-DCBPA, some monochlorinated BPA, and potentially trace amounts of tri- or tetrachlorinated species.[3][4] Purification via flash column chromatography is recommended.

-

Stationary Phase: Silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the column. Elute the column with the solvent gradient, collecting fractions and analyzing them by TLC to isolate the pure this compound. Combine the pure fractions and remove the solvent in vacuo.

An alternative purification method for solid products is recrystallization, potentially from a toluene/hexanes solvent system.

Part 3: Safety, Handling, and Waste Disposal

Trustworthiness in science begins with safety. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl rubber or neoprene is preferred for extended handling), and chemical splash goggles.

-

Engineering Controls: All steps of this synthesis, particularly the handling of dichloromethane and sodium hypochlorite solution, must be performed inside a certified chemical fume hood to avoid inhalation of volatile or corrosive vapors.

-

Chemical Hazards:

-

Bisphenol A (BPA): Suspected of causing reproductive harm and may cause an allergic skin reaction. Avoid creating dust.[8][9]

-

Sodium Hypochlorite: Corrosive. Causes severe skin burns and eye damage. Reacts violently with acids to produce toxic chlorine gas.[10] Never mix directly with the concentrated HCl solution.

-

Dichloromethane (DCM): A volatile solvent suspected of causing cancer. Avoid inhalation and skin contact.

-

Acids and Bases (HCl, NaOH): Corrosive. Handle with care to avoid skin and eye burns.

-

-

Waste Disposal: All organic waste (solvents, chromatography eluents) must be collected in a designated halogenated organic waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Caption: A summary of the experimental workflow for the synthesis and purification of DCBPA.

References

-

Fukazawa, H., Handa, H., Uneyama, C., & Hirai, K. (2002). Products of Aqueous Chlorination of Bisphenol A and Their Estrogenic Activity. Environmental Science & Technology, 36(9), 1987-1993. [Link]

-

Hu, J. Y., Aizawa, T., & Ookubo, S. (2002). Products of aqueous chlorination of bisphenol A and their estrogenic activity. PubMed, 12026981. [Link]

-

Gallard, H., & von Gunten, U. (2004). Chlorination of bisphenol A: kinetics and by-products formation. Water Research, 38(14-15), 3323-3332. [Link]

-

Gallard, H., & von Gunten, U. (2004). Chlorination of bisphenol A: Kinetics and by-products formation. ResearchGate. [Link]

-

Peng, L., Chen, D., & Li, F. (2013). Reductive Dechlorination of Tetrachlorobisphenol A by Pd/Fe Bimetallic Catalysts. Journal of Hazardous Materials, 262, 95-102. [Link]

-

Wang, N., Wang, Y., & Gao, Y. (2020). Transformation of Bisphenol AF during Aqueous Chlorination: Kinetics, Mechanisms, and Influence of pH. ACS ES&T Water, 1(1), 106-115. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Bisphenol A. NJ.gov. [Link]

-

Meier, M. A. R., & S. Hu, J. (2010). Synthesis of potential bisphenol A substitutes by isomerising metathesis of renewable raw materials. Green Chemistry, 12(1), 61-65. [Link]

-

Gadipelly, C., Pérez-González, A., & Yadav, G. D. (2014). Fenton-like Catalysts Based on Supported Cu for Dyes' and Pharmaceuticals' Removal Using Only H2O2 and/or O2 as Oxidants. Industrial & Engineering Chemistry Research, 53(49), 18889-18907. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

BPA - A Safety and Handling Guide. (n.d.). Scribd. [Link]

-

Bisphenol A (BPA). (n.d.). National Institute of Environmental Health Sciences. [Link]

- Method of synthesis of bisphenol-a. (n.d.).

- Purification of bisphenol-A. (n.d.).

-

Reaction of bisphenol A synthesis. (n.d.). ResearchGate. [Link]

-

Cariot, A., Zeman, F., & Deceuninck, Y. (2023). Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl2BPA) in Rat and Human Plasma Using HPLC-MS/MS. Journal of Analytical Toxicology, 47(1), 75-83. [Link]

-

Protocol to synthesize sequence-controlled glycooligomers for tumor targeting in mice. (2024). STAR Protocols, 5(2), 103029. [Link]

-

How to purify esterification product? (2016). ResearchGate. [Link]

-

How to handle chlorine gas safely. (2010). Washington State Department of Health. [Link]

Sources

- 1. Bisphenol A (BPA) | National Institute of Environmental Health Sciences [niehs.nih.gov]

- 2. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl 2 BPA) in Rat and Human Plasma Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Products of aqueous chlorination of bisphenol A and their estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chlorination of bisphenol A: kinetics and by-products formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nj.gov [nj.gov]

- 9. scribd.com [scribd.com]

- 10. CCOHS: Chlorine [ccohs.ca]

3,3'-Dichlorobisphenol A CAS number and chemical structure

An In-Depth Technical Guide to 3,3'-Dichlorobisphenol A

Introduction

This compound (DCBPA) is a chlorinated derivative of Bisphenol A (BPA), a well-known monomer used in the production of polycarbonate plastics and epoxy resins.[1][2] The chlorination of BPA can occur during water disinfection processes, leading to the formation of various chlorinated BPA derivatives, with DCBPA being one of the most abundant found in human biological matrices.[3] Due to its structural similarity to BPA and its demonstrated estrogenic activity, DCBPA is a compound of significant interest to researchers in toxicology, environmental science, and drug development.[1][4] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and toxicological profile of this compound.

Chemical Identity and Structure

The unique chemical structure of this compound dictates its physical properties and biological activity.

Synonyms:

Molecular Formula: C₁₅H₁₄Cl₂O₂[1][5][6]

Molecular Weight: 297.18 g/mol [1][5][6]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its environmental fate, designing analytical methods, and assessing its potential for bioaccumulation.

| Property | Value | Source |

| Physical State | Beige or Off-White Solid | [2][5] |

| Melting Point | 82-85 °C | [7] |

| Boiling Point (Predicted) | 399.9 ± 37.0 °C | [7] |

| pKa (Predicted) | 9.44 ± 0.10 | [7] |

| LogP (Predicted) | 4.73 | [7] |

| Solubility | Chloroform, Dichloromethane, DMSO | [2] |

Synthesis

The synthesis of this compound typically involves the chlorination of Bisphenol A. While specific, detailed laboratory-scale synthesis protocols are not extensively published in readily available literature, the general approach can be inferred from industrial processes for related chlorinated phenols. The manufacturing process for the structurally similar Tetrachlorobisphenol A involves the condensation of phenol with acetone followed by chlorination.[8] A plausible synthetic route for this compound would be the direct chlorination of Bisphenol A using a suitable chlorinating agent.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of this compound.

The choice of chlorinating agent and reaction conditions (solvent, temperature, catalyst) would be critical to control the degree and regioselectivity of the chlorination to favor the formation of the 3,3'-dichloro isomer.

Analytical Methodologies

The detection and quantification of this compound, particularly at trace levels in complex matrices such as biological fluids and environmental samples, require sensitive and specific analytical techniques. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the most common and robust method.[3]

Sample Preparation and Analysis Workflow for Biological Samples

Caption: General workflow for the analysis of this compound in plasma.

Key Considerations for Analytical Method Development:

-

Sample Preparation: For biological samples like plasma, a simple protein precipitation step using acetonitrile is often sufficient.[3] For environmental samples, more extensive extraction and clean-up procedures, such as solid-phase extraction (SPE), may be necessary.

-

Chromatographic Separation: A C18 reversed-phase column is typically used for the chromatographic separation of DCBPA and its metabolites.[3] Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) is employed to achieve good resolution.

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in the negative ion mode is preferred for the detection of phenolic compounds like DCBPA. Quantification is performed using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[3]

Other analytical techniques that can be applied for the analysis of bisphenols, and could be adapted for DCBPA, include gas chromatography (GC) after derivatization and high-performance liquid chromatography with fluorescence or ultraviolet detection.[9]

Toxicology and Biological Activity

This compound is recognized for its endocrine-disrupting potential, similar to its parent compound, BPA.[10] It exhibits estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen in the body.[1][4] This can lead to interference with the endocrine system, potentially causing adverse effects on development, reproduction, and metabolism.[11]

Studies have shown that chlorinated derivatives of BPA can sometimes exhibit higher endocrine-disrupting activity than BPA itself.[3] In vivo, DCBPA is metabolized into sulfo- and glucuro-conjugated compounds, which is a common detoxification pathway for phenolic compounds.[3] The quantification of these conjugated metabolites is important for assessing exposure and understanding the toxicokinetics of DCBPA.

The toxicological effects of DCBPA, like other bisphenols, can include cytotoxicity, genotoxicity, and neurotoxicity.[12][13] Research into the specific mechanisms of DCBPA toxicity is ongoing and is crucial for a comprehensive risk assessment.

Applications and Relevance

The primary relevance of this compound in research and drug development stems from its status as an environmental contaminant and an endocrine disruptor. Its applications are therefore primarily in the context of:

-

Toxicological Research: As a model compound to study the effects of chlorinated bisphenols on biological systems.

-

Environmental Monitoring: As an analyte in studies assessing the extent of contamination of water sources and human exposure.

-

Drug Development: In the screening of compounds for potential endocrine-disrupting activity and in the development of assays to assess such effects.

Conclusion

This compound is a significant chlorinated derivative of Bisphenol A with established estrogenic activity. Its presence in the environment and in human tissues necessitates a thorough understanding of its chemical properties, analytical methodologies for its detection, and its toxicological profile. This guide provides a foundational overview for researchers, scientists, and drug development professionals working with or investigating this important compound. Continued research is essential to fully elucidate the health risks associated with exposure to this compound and other related environmental contaminants.

References

-

Pharmaffiliates. This compound | CAS 79-98-1. [Link]

-

LookChem. This compound. [Link]

-

Coompo Research Chemicals. This compound | 79-98-1. [Link]

-

GSRS. This compound. [Link]

-

PubMed. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl2BPA) in Rat and Human Plasma Using HPLC-MS/MS. [Link]

-

PubChemLite. This compound (C15H14Cl2O2). [Link]

-

RSC Publishing. Analytical Methods. [Link]

-

United States Environmental Protection Agency. Method 8041A. [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

-

National Center for Biotechnology Information. Tetrachlorobisphenol A. [Link]

-

PubMed Central. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. [Link]

-

ResearchGate. Physicochemical properties and structure of the studied bisphenols. [Link]

-

Stenutz. 3,3'-dimethylbisphenol A. [Link]

-

Minnesota Department of Health. Toxicological Summary for: Bisphenol A. [Link]

- Google Patents. Process for producing 3,3',5,5'-tetraalkyl-4,4'-biphenol.

-

Ingenta Connect. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl2BPA) in Rat and Human Plasma Using HPLC-MS/MS. [Link]

-

MDPI. Toxic Effects of the Mixture of Phthalates and Bisphenol A—Subacute Oral Toxicity Study in Wistar Rats. [Link]

-

National Center for Biotechnology Information. Toxicity of bisphenol A (BPA) and its derivatives in divers biological models with the assessment of molecular mechanisms of toxicity. [Link]

-

PubMed. Toxicity of bisphenol A (BPA) and its derivatives in divers biological models with the assessment of molecular mechanisms of toxicity. [Link]

-

RSC Publishing. Sustainable synthesis and characterization of a bisphenol A-free polycarbonate from a six-membered dicyclic carbonate. [Link]

-

United States Environmental Protection Agency. Chapter 4 Hazard Evaluation of Bisphenol A (BPA) and Alternatives. [Link]

-

ResearchGate. Synthesis of 3,3′-Dichlorobenzidine. [Link]

-

National Center for Biotechnology Information. A Facile Procedure for the Generation of Dichlorocarbene from the Reaction of Carbon Tetrachloride and Magnesium using Ultrasonic Irradiation. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 3,3’-Dichlorobisphenol A | 79-98-1 - Coompo [coompo.com]

- 3. Quantification of the Conjugated Forms of Dichlorobisphenol A (3,3'-Cl 2 BPA) in Rat and Human Plasma Using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. This compound|lookchem [lookchem.com]

- 8. Tetrachlorobisphenol A | C15H12Cl4O2 | CID 6619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. health.state.mn.us [health.state.mn.us]

- 11. mdpi.com [mdpi.com]

- 12. Toxicity of bisphenol A (BPA) and its derivatives in divers biological models with the assessment of molecular mechanisms of toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Toxicity of bisphenol A (BPA) and its derivatives in divers biological models with the assessment of molecular mechanisms of toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In Vitro Toxicological Profile of 3,3'-Dichlorobisphenol A: A Technical Review and Methodological Guide

Abstract: 3,3'-Dichlorobisphenol A (DCBPA) is a chlorinated derivative of Bisphenol A (BPA), formed during water chlorination processes. While the toxicological profile of BPA is extensively documented, its halogenated derivatives, including DCBPA, represent a significant data gap. These compounds are environmentally relevant and possess chemical structures that suggest potential, and possibly distinct, biological activity. This technical guide provides a comprehensive overview of the known in vitro toxicological data for DCBPA, situated within the broader context of bisphenol toxicology. Recognizing the scarcity of specific data, this document also serves as a methodological roadmap for researchers. It provides detailed, field-proven protocols and the scientific rationale for the core assays required to build a complete toxicological profile, empowering scientific professionals to address this critical knowledge gap.

Introduction: The Case for Profiling Chlorinated Bisphenols

Bisphenol A (BPA) is a well-established endocrine-disrupting chemical (EDC) used in the manufacturing of polycarbonate plastics and epoxy resins.[1] Its presence in numerous consumer products leads to widespread human exposure.[1] A significant, yet often overlooked, aspect of BPA's environmental fate is its transformation during water disinfection. Chlorination of water containing BPA can lead to the formation of various chlorinated derivatives, including this compound (DCBPA).[2] These derivatives have been detected in environmental water samples and human tissues, raising concerns about their potential health risks.[2]

The addition of chlorine atoms to the BPA structure can significantly alter its physicochemical properties, such as lipophilicity and electronic distribution. These changes can, in turn, modify the molecule's biological activity, potentially leading to altered binding affinities for cellular receptors and different metabolic fates compared to the parent compound. Therefore, a direct extrapolation of BPA's toxicological data to DCBPA is scientifically unsound. A dedicated in vitro toxicological assessment is imperative to understand its specific hazards.

This guide synthesizes the currently available in vitro data for DCBPA and provides the necessary experimental frameworks to build a more complete profile.

Endocrine Disruption Profile: Receptor Binding and Steroidogenesis

The primary toxicological concern for bisphenols is their ability to interfere with the endocrine system. This interference can occur through direct interaction with nuclear receptors or by altering the synthesis of endogenous hormones.

Estrogenic and Androgenic Activity

In vitro assays are fundamental for determining a chemical's potential to act as an agonist or antagonist of hormone receptors. For DCBPA, the most definitive data available lies in its interaction with the estrogen receptor (ER).

Expertise & Experience: Why Receptor Specificity Matters The two main subtypes of the estrogen receptor, ERα and ERβ, often have different tissue distribution and can mediate different, sometimes opposing, physiological effects. A study by Takemura et al. (2005) demonstrated the critical importance of assessing binding to both receptors. Their competitive binding assays revealed that chlorination significantly alters receptor affinity. DCBPA competed more effectively for ERα binding than the parent BPA, suggesting it may be a more potent ERα agonist or antagonist.[3] Conversely, its binding affinity for ERβ was comparable to that of BPA.[3] This differential affinity highlights how structural modification can shift the toxicological profile of a molecule.

While specific data on DCBPA's interaction with the androgen receptor (AR) is lacking, BPA and other analogues are known to act as AR antagonists.[4][5] This provides a strong rationale for investigating DCBPA for similar activity, as anti-androgenic effects are a key component of endocrine disruption in males.[6]

Data Summary: Receptor Binding Affinity

| Compound | Receptor | IC50 (M) | Relative Binding Affinity (RBA) vs. E2 | Source |

| This compound (DCBPA) | Human ERα | 1.28 x 10⁻⁵ | 8.4 x 10⁻⁵ | [3] |

| This compound (DCBPA) | Human ERβ | 1.87 x 10⁻⁵ | 1.4 x 10⁻⁴ | [3] |

| Bisphenol A (BPA) | Human ERα | 1.08 x 10⁻⁴ | 1.0 x 10⁻⁵ | [3] |

| Bisphenol A (BPA) | Human ERβ | 2.59 x 10⁻⁵ | 1.0 x 10⁻⁴ | [3] |

Mandatory Visualization: Estrogen Receptor Signaling Pathway Below is a simplified representation of how an EDC like DCBPA can interfere with estrogen receptor signaling, leading to the transcription of target genes.

Caption: DCBPA binding to the estrogen receptor, leading to gene transcription.

Protocol: Estrogen Receptor Competitive Binding Assay

Trustworthiness: This protocol is based on the standardized methods used for evaluating ER affinity.[7] It includes controls to ensure the validity of the binding curve and competitive inhibition.

-

Preparation of Receptor Source:

-

Homogenize uteri from ovariectomized Sprague-Dawley rats in a TEGD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol).

-

Centrifuge the homogenate at high speed (e.g., 105,000 x g) to obtain the cytosolic fraction (supernatant), which contains the soluble ER.

-

Determine the protein concentration of the cytosol using a standard method like the Bradford assay.

-

-

Competitive Binding Reaction:

-

In assay tubes, combine the uterine cytosol with a fixed concentration of radiolabeled estradiol ([³H]17β-estradiol), typically 2-4 nM.

-

Add increasing concentrations of the test compound (DCBPA) or a reference standard (unlabeled 17β-estradiol) over a wide range (e.g., 10⁻¹² M to 10⁻⁴ M).

-

Include a control for non-specific binding by adding a large excess (e.g., 100-fold) of unlabeled estradiol.

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add a dextran-coated charcoal suspension to each tube. The charcoal binds the free [³H]estradiol.

-

Incubate on ice for 15 minutes with periodic vortexing.

-

Centrifuge at low speed (e.g., 2,000 x g) to pellet the charcoal.

-

-

Quantification and Data Analysis:

-

Carefully transfer the supernatant, containing the receptor-bound [³H]estradiol, to scintillation vials.

-

Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Subtract the non-specific binding counts from all other counts.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]estradiol.

-

Effects on Steroidogenesis

Beyond receptor interaction, EDCs can disrupt hormone homeostasis by altering the activity of enzymes involved in steroid synthesis (steroidogenesis). The human H295R cell line is the gold-standard in vitro model for this purpose as it expresses all the key enzymes required for the synthesis of androgens, estrogens, glucocorticoids, and mineralocorticoids.[2][7]

Expertise & Experience: While no studies have specifically examined DCBPA's effect in H295R cells, research on BPA shows it can disrupt the steroidogenic pathway. For example, BPA has been shown to selectively inhibit the 17,20-lyase activity of the CYP17A enzyme, leading to decreased production of androgens like testosterone.[2][8] Given its structural similarity, it is critical to evaluate whether DCBPA induces similar or different effects. Measuring a panel of hormones, not just testosterone and estradiol, provides a more mechanistic understanding of which enzymatic steps might be affected.

Mandatory Visualization: H295R Steroidogenesis Assay Workflow

Caption: Workflow for the H295R steroidogenesis assay.

Protocol: H295R Steroidogenesis Assay (OECD TG 456)

Trustworthiness: This protocol is aligned with the internationally validated OECD Test Guideline 456, ensuring reproducibility and regulatory acceptance.[7][9]

-

Cell Culture and Plating:

-

Culture H295R cells (ATCC® CRL-2128™) in a complete medium (e.g., DMEM/F12 supplemented with bovine serum and growth factors) at 37°C and 5% CO₂.

-

Seed the cells into 24-well plates at a density that allows them to reach 70-80% confluency at the end of the experiment.

-

Allow the cells to acclimate for 24 hours after plating.

-

-

Chemical Exposure:

-

Prepare a dilution series of DCBPA in the culture medium. Typically, seven concentrations covering a wide range (e.g., 1 nM to 100 µM) are used.

-

Include a solvent control (e.g., DMSO, not exceeding 0.1% final concentration) and positive controls. Forskolin is used as a positive control for induction of the steroidogenic pathway, and a known inhibitor (e.g., prochloraz) is used as a positive control for inhibition.

-

Remove the acclimation medium and expose the cells to the test chemical or controls in triplicate for 48 hours.

-

-

Sample Collection and Viability Assessment:

-

After the 48-hour exposure, carefully collect the culture medium from each well for hormone analysis. Store at -80°C until analysis.

-

Immediately assess cell viability in the remaining cell monolayer using a validated method such as the MTT assay or Neutral Red uptake. Cytotoxicity must be assessed, as a decrease in hormone production could be a secondary effect of cell death rather than a specific inhibition of steroidogenesis.

-

-

Hormone Quantification:

-

Quantify the concentrations of key steroid hormones, at a minimum testosterone and 17β-estradiol, in the collected medium.

-

Enzyme-Linked Immunosorbent Assays (ELISA) kits are commercially available and widely used. For a more comprehensive profile, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be used to measure a wider panel of hormones (e.g., progesterone, androstenedione, cortisol).

-

-

Data Analysis:

-

Normalize hormone concentrations to cell viability data if necessary.

-

Express the results as a fold change relative to the solvent control.

-

Determine the Lowest Observed Effect Concentration (LOEC) for each hormone, which is the lowest concentration that causes a statistically significant effect.

-

Framework for Cytotoxicity and Genotoxicity Assessment

To date, no published studies have specifically evaluated the cytotoxicity or genotoxicity of DCBPA. This represents a major gap in its toxicological profile. The following protocols provide a robust framework for generating this essential data.

Cytotoxicity Assessment

Cytotoxicity assays are the first step in any toxicological screening cascade. They determine the concentration range at which a chemical causes cell death, providing context for all other in vitro assays.

Expertise & Experience: The MTT assay is a reliable and widely used method that measures mitochondrial dehydrogenase activity, an indicator of cell metabolic activity and thus viability.[10][11] It is crucial to test a wide range of concentrations to establish a full dose-response curve and accurately calculate the IC50 (half-maximal inhibitory concentration). This value is a key parameter for comparing the cytotoxic potential of DCBPA to its parent compound, BPA, and other analogues.

Protocol: MTT Cell Viability Assay

Trustworthiness: This protocol is based on standard methodologies compliant with ISO 10993-5 guidelines for in vitro cytotoxicity testing.[1]

-

Cell Plating:

-

Seed a relevant cell line (e.g., HepG2 for liver toxicity, MCF-7 for estrogen-responsive effects) into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Exposure:

-

Prepare serial dilutions of DCBPA in the appropriate culture medium.

-

Expose the cells to at least six concentrations of DCBPA for a defined period (e.g., 24, 48, or 72 hours). Include a solvent control and a positive control (e.g., Triton X-100).

-

-

MTT Reaction:

-

After exposure, remove the medium containing the test compound.

-

Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the MTT-containing medium.

-

Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the solvent control (100% viability).

-

Plot the percentage of viability versus the log of the compound concentration and use non-linear regression to determine the IC50 value.

-

Genotoxicity Assessment

Genotoxicity assays evaluate a substance's potential to damage cellular DNA, which can lead to mutations and potentially cancer. The combination of the Comet assay (for DNA strand breaks) and the Micronucleus test (for chromosomal damage) provides a comprehensive assessment.[12][13]

Expertise & Experience: The alkaline Comet assay is a sensitive method for detecting single and double-strand DNA breaks.[12] The principle is that upon electrophoresis, DNA from damaged cells will migrate further out of the nucleus, forming a "comet" shape. The intensity of the comet tail relative to the head is proportional to the amount of DNA damage. This assay is an excellent screening tool for identifying primary DNA damage.

Mandatory Visualization: Comet Assay Workflow

Caption: Key steps of the alkaline Comet assay for genotoxicity testing.

Protocol: Alkaline Single-Cell Gel Electrophoresis (Comet) Assay

Trustworthiness: This protocol follows the general principles recommended by international guidelines for genotoxicity testing.[13]

-

Cell Treatment:

-

Expose a suitable cell line (e.g., TK6 human lymphoblastoid cells) to various concentrations of DCBPA for a short period (e.g., 2-4 hours).

-

Include a solvent control and a positive control (e.g., hydrogen peroxide or ethyl methanesulfonate).

-

Ensure concentrations used are not highly cytotoxic, as this can confound the results. A concurrent viability test is recommended.

-

-

Slide Preparation:

-

Harvest the treated cells and resuspend them in low-melting-point agarose at 37°C.

-

Quickly pipette the cell-agarose suspension onto a pre-coated microscope slide (coated with normal-melting-point agarose).

-

Cover with a coverslip and allow the agarose to solidify on ice.

-

-

Lysis:

-

Remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt, EDTA, and Triton X-100) overnight at 4°C. This step removes cell membranes and proteins, leaving behind the nuclear material (nucleoids).

-

-

Alkaline Unwinding and Electrophoresis:

-

Gently rinse the slides and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13).

-

Let the DNA unwind in the alkaline solution for 20-40 minutes.

-

Apply a voltage (e.g., 25 V) for 20-30 minutes. The negatively charged DNA will migrate towards the anode.

-

-

Neutralization and Staining:

-

After electrophoresis, gently rinse the slides with a neutralization buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA with a fluorescent dye such as SYBR Green or propidium iodide.

-

-

Scoring and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Use validated image analysis software to score at least 50-100 randomly selected cells per slide.

-

The primary metric is the "% Tail DNA" (the percentage of total DNA fluorescence in the comet tail), which is a direct measure of DNA damage. A statistically significant, dose-dependent increase in % Tail DNA indicates a positive genotoxic result.

-

Elucidating Mechanisms: Oxidative Stress and Metabolism

Oxidative Stress Induction

Many toxic compounds exert their effects by inducing oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[9] BPA is known to induce ROS, which can lead to damage of DNA, proteins, and lipids, ultimately causing cytotoxicity and genotoxicity.[9][14] It is highly plausible that DCBPA also induces oxidative stress.

Expertise & Experience: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common and straightforward method to measure intracellular ROS production. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The resulting fluorescence intensity is proportional to the amount of intracellular ROS.

Protocol: Intracellular ROS Assay using DCFH-DA

-

Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Loading with DCFH-DA: Remove the culture medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 5-10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C.

-

Compound Exposure: Wash the cells again with PBS to remove excess probe. Add the test compound (DCBPA) at various concentrations. Include a solvent control and a positive control (e.g., H₂O₂).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at time zero and then at regular intervals (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Calculate the rate of increase in fluorescence over time for each concentration. A dose-dependent increase in fluorescence indicates ROS induction.

In Vitro Metabolism

Understanding how a compound is metabolized is key to assessing its toxicological profile, as metabolites can be more or less toxic than the parent compound. In vitro systems like liver microsomes or primary hepatocytes are used to simulate hepatic metabolism.[15][16]

Expertise & Experience: Studies on chlorinated derivatives of BPA suggest they undergo Phase II metabolism, primarily glucuronidation and sulfation, similar to BPA.[4] However, the rate of metabolism can vary significantly depending on the degree of chlorination and between species (e.g., rat vs. human).[4] Using cryopreserved human hepatocytes provides the most physiologically relevant in vitro system, as they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors.[16]

Protocol: Metabolic Stability Assay in Suspended Hepatocytes

-

Hepatocyte Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath and dilute them in pre-warmed incubation medium. Perform a cell count and viability check (e.g., using trypan blue); viability should be >80%.

-

Incubation: Dilute the hepatocyte suspension to a final density of approximately 0.5-1.0 x 10⁶ viable cells/mL. Pre-incubate the cell suspension at 37°C for 10-15 minutes.

-

Initiate Reaction: Add DCBPA at a low concentration (typically 1 µM) to the hepatocyte suspension to initiate the metabolic reaction.

-

Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension and immediately quench the reaction by adding it to a tube containing ice-cold acetonitrile (often with an internal standard).

-

Sample Processing: Vortex the samples and centrifuge to pellet the protein and cell debris.

-

LC-MS/MS Analysis: Transfer the supernatant to an analysis plate and quantify the remaining concentration of the parent compound (DCBPA) using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural log of the percent of DCBPA remaining versus time. The slope of the line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

Conclusion and Future Directions

The in vitro toxicological profile of this compound is largely incomplete. The existing data compellingly demonstrates that DCBPA is an endocrine disruptor with a higher binding affinity for estrogen receptor alpha than its parent compound, BPA.[3] This finding alone warrants a more thorough investigation, as it suggests a potentially unique and more potent hazard profile.

Significant data gaps remain in the areas of cytotoxicity, genotoxicity, effects on steroidogenesis, androgen receptor antagonism, and oxidative stress induction. The absence of this data precludes a comprehensive risk assessment. This guide provides the established, validated methodologies necessary to systematically address these unknowns. By employing the protocols detailed herein, the scientific community can generate the crucial data needed to understand the potential risks of DCBPA and other chlorinated bisphenols to human health and the environment. Future research should prioritize a multi-endpoint approach to build a holistic understanding of the cellular and molecular mechanisms driving DCBPA toxicity.

References

-

Araldi, J., de Melo, T. C., Mendes, T. B., et al. (2015). Using the comet and micronucleus assays for genotoxicity studies: A review. Biomedicine & Pharmacotherapy, 72, 74-82. Available at: [Link]

-

Boucher, J. G., Sévigny, M., Bérubé, R., et al. (2022). Hepatic metabolism of chlorinated derivatives of bisphenol A (ClxBPA) and interspecies differences between rats and humans. Archives of Toxicology, 96(3), 783-792. Available at: [Link]

-

Boucher, J. G., Sévigny, M., & Haddad, S. (2021). An overview of the literature on emerging pollutants: Chlorinated derivatives of Bisphenol A (Cl x BPA). Environment International, 156, 106622. Available at: [Link]

-

Chen, J., Ahn, K. C., Gee, N. A., et al. (2013). Bisphenol A affects androgen receptor function via multiple mechanisms. Chemico-Biological Interactions, 203(3), 556-563. Available at: [Link]

- Corvini, P. F. X., Schäffer, A., & Schlosser, D. (2006). Microbial degradation of non-steroid, non-steroidal anti-inflammatory drugs and estrogens. Applied Microbiology and Biotechnology, 72(2), 225-231.

- Gray, L. E., Jr, Wilson, V. S., Stoker, T., et al. (2001). Adverse effects of environmental antiandrogens and androgens on male reproductive development in mammals. Reproduction, 122(2), 229-235.

- Kortenkamp, A. (2008). Low dose effects of endocrine disrupters: a challenge for toxicology. Archives of Toxicology, 82(4), 195-200.

-

Takemura, H., Ma, J., Sayama, K., et al. (2005). In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A. Toxicology, 207(2), 215-221. Available at: [Link]

- Di Donato, M., Cernera, G., Di Duca, F., et al. (2019). Estrogenic and anti-androgenic endocrine disrupting chemicals and their impact on the male reproductive system. Frontiers in Endocrinology, 10, 523.

- Gies, A., Link, B., & Schaefer, C. (2019). Endocrine Disrupting Chemicals, Hormone Receptors, and Acne Vulgaris: A Connecting Hypothesis. International Journal of Molecular Sciences, 20(21), 5399.

- Hanioka, N., Jinno, H., Nishimura, T., & Ando, M. (1998). Suppressive effects of bisphenol A on the testosterone production in rat Leydig cells.

- Hanioka, N., Jinno, H., Tanaka-Kagawa, T., et al. (2000). In vitro and in vivo effects of bisphenol A on the androgen receptor-dependent transcription. Toxicology and Applied Pharmacology, 167(3), 227-234.

- Kose, E., & Ozen, S. (2022). Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences, 47(1), 13-22.

-

La Spina, M., & Paoli, D. (2017). Induction of oxidative stress by bisphenol A and its pleiotropic effects. Environmental and Molecular Mutagenesis, 58(2), 60-71. Available at: [Link]

-

Li, Y., Wang, X., Zhang, X., et al. (2011). Bisphenol A disrupts steroidogenesis in human H295R cells. Toxicological Sciences, 121(2), 322-329. Available at: [Link]

- Liu, J., Li, J., & Wang, W. (2016). Effects of bisphenol analogues on steroidogenic gene expression and hormone synthesis in H295R cells. Chemosphere, 147, 127-133.

-

OECD (2014), Test No. 489: In Vivo Mammalian Alkaline Comet Assay, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]

- Olive, P. L., & Banáth, J. P. (2006). The comet assay: a method to measure DNA damage in individual cells.

-

OECD (2011), Test No. 456: H295R Steroidogenesis Assay, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. Available at: [Link]

- O'Reilly, E., & Perreault, S. (2017). Induction of oxidative stress by bisphenol A and its pleiotropic effects. Environmental and Molecular Mutagenesis, 58(2), 60-71.

- Riss, T. L., Moravec, R. A., Niles, A. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Rosenmai, A. K., Dybdahl, M., Pedersen, M., et al. (2014). Are structural analogues to bisphenol A safe alternatives? Toxicological Sciences, 139(1), 35-47.

- Tafazoli, M., Baeten, A., Geerlings, P., & Kirsch-Volders, M. (1998). In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes. Mutagenesis, 13(2), 115-126.

- UNE-EN ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity.

- U.S. Environmental Protection Agency (2011). ToxCast™ Program Overview.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245.

- Vinggaard, A. M., Niemelä, J., Wedebye, E. B., & Jensen, G. E. (2008). Screening of 39 endocrine disrupting chemicals, including 10 new substances, in an H295R steroidogenesis assay. Toxicology in Vitro, 22(3), 774-787.

- Wang, A., & Rainey, W. E. (2012). Human H295R adrenocortical cells: a model for normal and abnormal adrenal androgen production. Molecular and Cellular Endocrinology, 351(1-2), 115-121.

Sources

- 1. Combining the in vivo comet and micronucleus assays: a practical approach to genotoxicity testing and data interpretation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bisphenol A disrupts steroidogenesis in human H295R cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endocrine Disrupting Chemicals Mediated through Binding Androgen Receptor Are Associated with Diabetes Mellitus [mdpi.com]

- 6. Disruption of Androgen Receptor Signaling in Males by Environmental Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. Induction of oxidative stress by bisphenol A and its pleiotropic effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 11. researchgate.net [researchgate.net]

- 12. Using the comet and micronucleus assays for genotoxicity studies: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 14. Induction of oxidative stress by bisphenol A and its pleiotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New hepatocyte in vitro systems for drug metabolism: metabolic capacity and recommendations for application in basic research and drug development, standard operation procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. dls.com [dls.com]

Introduction: The Environmental Significance of 3,3'-Dichlorobisphenol A

An In-Depth Technical Guide to the Environmental Fate and Degradation of 3,3'-Dichlorobisphenol A

This guide provides a comprehensive technical overview of the environmental fate, degradation pathways, and analytical considerations for this compound (DCBPA). Designed for researchers, environmental scientists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind environmental processes, and provides actionable experimental protocols.

This compound (DCBPA) is a chlorinated derivative of Bisphenol A (BPA), a well-known endocrine-disrupting compound (EDC) used extensively in the production of polycarbonate plastics and epoxy resins.[1] Like its parent compound, DCBPA exhibits estrogenic activity, raising concerns about its potential impact on wildlife and human health upon environmental release.[1] The introduction of chlorine atoms to the BPA structure can significantly alter its physicochemical properties, potentially increasing its environmental persistence and toxicity compared to the parent compound.[2] Understanding the environmental journey of DCBPA—from its release to its ultimate fate—is critical for assessing its ecological risk and developing effective remediation strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79-98-1 | [1] |

| Molecular Formula | C₁₅H₁₄Cl₂O₂ | [1][3] |

| Molecular Weight | 297.18 g/mol | [1][3] |

| Alternate Names | 4,4′-(1-Methylethylidene)bis[2-chlorophenol]; 2,2-Bis(3-chloro-4-hydroxyphenyl) propane | [1] |

| Inferred Properties | Lipophilic, low to moderate water solubility, potential for sorption to organic matter. | Inferred from BPA data[4] and general properties of chlorinated aromatics.[2] |

Environmental Fate and Transport

The fate of DCBPA in the environment is governed by its partitioning between water, soil, sediment, and air, as well as its susceptibility to transport.

-

Persistence: While BPA is known to biodegrade relatively quickly in aerobic environments (half-life of 2.5 to 4 days), the presence of chlorine atoms in DCBPA likely increases its resistance to degradation.[4] Halogenated aromatic compounds are often more recalcitrant than their non-halogenated counterparts, leading to greater environmental persistence.[2]

-

Sorption and Transport: Drawing parallels with BPA, DCBPA is expected to have moderate solubility in water and a tendency to adsorb to soil and sediment, particularly in matrices with high organic carbon content.[4] This sorption behavior can limit its mobility in aquatic systems but also create reservoirs of contamination in sediment.

-

Bioaccumulation: Highly chlorinated organic compounds often exhibit a greater tendency to bioaccumulate in the fatty tissues of organisms.[2] Although BPA itself has a low potential for bioaccumulation, the increased lipophilicity of DCBPA suggests a higher potential to accumulate in aquatic and terrestrial food webs, posing a risk of biomagnification.[2][4]

Degradation Pathways: Abiotic and Biotic Mechanisms

DCBPA can be transformed in the environment through a combination of non-biological (abiotic) and biological (biotic) processes.

Abiotic Degradation

Abiotic degradation involves the chemical transformation of DCBPA without the involvement of microorganisms, primarily through reactions with light and water.

-

Photodegradation: Sunlight-induced degradation is a significant pathway for many phenolic compounds.[5] This can occur through:

-

Direct Photolysis: Where DCBPA directly absorbs ultraviolet (UV) radiation, leading to bond cleavage.

-

Indirect Photolysis: Where other substances in the water, such as humic acids or nitrate ions, absorb light and produce highly reactive species (e.g., hydroxyl radicals, singlet oxygen) that then attack the DCBPA molecule.[5] The presence of iron ions can significantly enhance this process by generating reactive oxygen species.[5] Given its aromatic structure, DCBPA is expected to be susceptible to both direct and indirect photodegradation.

-

-

Hydrolysis: This process involves the cleavage of chemical bonds by the addition of water. For DCBPA, the key bonds susceptible to hydrolysis would be the carbon-chlorine (C-Cl) bonds on the aromatic rings. However, aryl chlorides are notoriously resistant to hydrolysis under typical environmental conditions (pH 5-9), making this a likely slow and minor degradation pathway.[6][7]

-

Oxidation by Environmental Minerals: In anoxic (oxygen-depleted) environments, minerals like manganese oxides can act as powerful oxidizing agents. Studies on BPA have shown it can be rapidly transformed by manganese oxide, suggesting a similar abiotic oxidation pathway may be relevant for DCBPA in sediments and certain groundwater systems.[8][9]

Biotic Degradation

Biodegradation by microorganisms is a crucial process for the complete removal of organic pollutants from the environment.

-

Microbial Metabolism: Bacteria and fungi are the primary drivers of biodegradation for phenolic compounds.[10][11] Genera such as Pseudomonas, Rhodococcus, Sphingomonas, and the fungus Trichoderma have been shown to degrade chlorophenols and BPA.[10][11][12][13] These organisms possess enzymatic systems, such as dioxygenases and laccases, that can initiate the breakdown of the aromatic structure.[10][14]

-

Proposed Biodegradation Pathway: The biodegradation of DCBPA likely proceeds through a multi-step pathway involving initial enzymatic attacks that modify the molecule, followed by ring cleavage to produce simpler aliphatic compounds that can be used for microbial growth. Based on pathways for related compounds, a plausible sequence is:

-

Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic rings.

-

Dechlorination: Enzymatic removal of chlorine atoms, a critical step in detoxification.

-

C-C Bond Cleavage: Scission of the central carbon bond connecting the two phenolic rings, potentially forming chlorinated p-hydroxybenzoic acid or similar intermediates.

-

Ring Cleavage: Dioxygenase enzymes break open the aromatic rings, forming aliphatic acids.

-

Mineralization: The aliphatic intermediates are further metabolized to carbon dioxide, water, and chloride ions.

-

Diagram 1: Proposed Degradation Pathways for this compound

Caption: Key abiotic and biotic pathways for DCBPA degradation.

Transformation Products and Ecotoxicity

The degradation of DCBPA does not always result in complete mineralization. The formation of intermediate transformation products (TPs) is a critical consideration, as these compounds may be more mobile or toxic than the parent molecule.[15]

-

Potential Transformation Products: Based on the degradation of BPA and other chlorophenols, likely TPs from DCBPA include:

-

Toxicity Assessment: The ecotoxicity of DCBPA and its TPs must be evaluated. While biodegradation of BPA generally leads to products with reduced toxicity and estrogenicity, this is not always the case for other contaminants.[16] Some BPA degradation products, such as hydroquinone, can exhibit significant cytotoxicity.[17] It is crucial to assess whether the degradation of DCBPA constitutes a detoxification process by testing the effects of its TPs on relevant aquatic organisms like algae, daphnids, and fish.[18][19]

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for monitoring DCBPA in complex environmental matrices. The process involves sample extraction and cleanup, followed by instrumental analysis.[20]

Table 2: Comparison of Analytical Techniques for Bisphenol Analysis

| Technique | Principle | Advantages | Disadvantages |

| HPLC-MS/MS | High-Performance Liquid Chromatography with tandem Mass Spectrometry | High sensitivity and selectivity; suitable for polar, non-volatile compounds.[20][21] | Matrix effects can suppress ion signals. |

| GC-MS | Gas Chromatography with Mass Spectrometry | Excellent separation for complex mixtures; provides structural information.[22] | Requires derivatization for non-volatile compounds like bisphenols. |

Protocol 1: Extraction of DCBPA from Water Samples using Solid-Phase Extraction (SPE)

-

Rationale: SPE is a robust technique that concentrates the analyte of interest from a large sample volume while removing interfering matrix components, leading to cleaner extracts and lower detection limits.[20] Oasis HLB cartridges are commonly used due to their broad retention of polar and non-polar compounds.

-

Methodology:

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 200 mg, 6 cc) by sequentially passing 5 mL of dichloromethane, 5 mL of methanol, and 10 mL of reagent water.[23] Do not allow the cartridge to go dry.

-

Sample Loading: Acidify the water sample (e.g., 500 mL) to pH ~3 with HCl. Load the sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.

-

Washing: After loading, wash the cartridge with 5 mL of reagent water to remove residual salts and highly polar interferences.

-

Drying: Dry the cartridge thoroughly by applying a vacuum or passing nitrogen gas through it for 20-30 minutes. This step is critical to remove water before elution with an organic solvent.

-

Elution: Elute the trapped DCBPA from the cartridge using 2 x 4 mL aliquots of a suitable solvent, such as methanol or acetonitrile.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the mobile phase for HPLC analysis or derivatization solvent for GC analysis.

-

Diagram 2: Workflow for Analysis of DCBPA in Environmental Water

Caption: Standard workflow for DCBPA analysis from water samples.

Protocol for Studying Microbial Degradation

-